Cinnolin-4(1H)-one is a heterocyclic organic compound belonging to the cinnoline family. Cinnolines are characterized by a pyridazine ring fused to a benzene ring. [] This compound exists predominantly in its keto form (Cinnolin-4(1H)-one) rather than the enol form (Cinnolin-4-ol) in solution, as confirmed by NMR spectroscopy studies. [] Cinnolin-4(1H)-one serves as a versatile building block in organic synthesis and exhibits interesting pharmacological properties, making it a subject of research in medicinal chemistry.
4-Cinnolinol can be derived from various synthetic pathways involving the condensation of appropriate precursors. It belongs to the class of compounds known as heterocycles, specifically the cinnoline derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The classification of 4-cinnolinol falls under the broader category of quinoline derivatives, which are known for their diverse pharmacological properties.
The synthesis of 4-cinnolinol can be achieved through several methods, including:
These methods highlight the versatility in synthesizing 4-cinnolinol, catering to different laboratory settings and resource availability.
The molecular structure of 4-cinnolinol consists of a fused bicyclic system featuring a five-membered ring (cinnoline) and a hydroxyl group at position four. The molecular formula is , and its molecular weight is approximately 145.16 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized 4-cinnolinol.
4-Cinnolinol participates in various chemical reactions due to its functional groups:
These reactions illustrate the compound's potential utility in organic synthesis and drug development.
The mechanism of action for 4-cinnolinol primarily relates to its interactions with biological targets. Studies have indicated that compounds containing hydroxyl groups exhibit significant biological activities, such as:
The precise mechanisms often involve complex interactions at the molecular level, including enzyme inhibition or receptor modulation, which require further investigation through biochemical assays.
These properties are crucial for determining its handling and application in laboratory settings.
4-Cinnolinol has shown promise in various scientific fields:
4-Cinnolinol represents a structurally unique bicyclic heterocycle featuring a benzene ring fused to a pyridazine ring (1,2-diazanaphthalene) with a hydroxyl group at the 4-position. This core structure serves as a versatile pharmacophore in modern drug design due to its balanced physicochemical properties and capacity for diverse chemical modifications. As a π-deficient nitrogen heterocycle, 4-cinnolinol exhibits distinct electronic characteristics that influence both its synthetic accessibility and biological interactions. Its structural framework allows for targeted hydrogen bonding, dipole-dipole interactions, and π-stacking within biological macromolecules, making it a compelling subject for medicinal chemistry exploration [1] [5].
The medicinal exploration of cinnoline derivatives spans over seven decades, with significant milestones marking their therapeutic potential. The foundational discovery emerged in the 1960s with the identification of cinoxacin (3), a first-generation 4-cinnolinone-based antibiotic developed for urinary tract infections. This quinolone-like antibacterial agent functioned as a DNA gyrase inhibitor, establishing the cinnoline scaffold as a viable platform for antimicrobial development [1]. Despite its clinical utility, cinoxacin exhibited phototoxicity limitations, prompting research into modified derivatives like the naphthyl ester of cinoxacin (4), which demonstrated enhanced photostability and retained antibacterial efficacy against E. coli, particularly under irradiation conditions [1].
The 2000s witnessed a significant diversification in cinnoline-based therapeutic applications. Key developments included:
Table 1: Evolution of Key Cinnoline Derivatives in Medicinal Chemistry
Compound/Class | Structural Feature | Primary Biological Activity | Significance |
---|---|---|---|
Cinoxacin (3) | 4-Cinnolinone carboxylic acid | Antibacterial (DNA gyrase inhibition) | First clinical cinnoline antibiotic; validated scaffold |
Naphthyl ester (4) | Cinoxacin naphthyl ester | Enhanced photoactivated antibacterial activity | Addressed phototoxicity limitation of parent drug |
Sulphonamide derivatives (6) | Cinnoline core + sulphonamide moiety | Broad-spectrum antimicrobial/antifungal | Demonstrated synergistic effect of hybrid pharmacophores |
Chalcones/Pyrazolines (7,8) | Cinnoline linked to chalcone/pyrazoline | Antibacterial, antifungal, insecticidal | Showed significant activity against resistant pathogens and insects |
MbtA inhibitor (19) | Cinnolinone-3-sulphonamide | Antitubercular (MbtA inhibition) | Nanomolar enzyme inhibition; blocked siderophore production in M. tuberculosis |
Leishmanicidal agent (20) | Specific heterocyclic substitution | Anti-protozoal (L. major, P. falciparum) | High potency (EC₅₀ = 0.24 µM and 0.003 µM) against tropical parasites |
The 2010s saw sophisticated target-oriented designs. Compound 19 exemplified structure-based drug design, replacing the salicyl-sulfamate moiety of nucleoside antibiotics with a cinnolinone-3-sulphonamide group. This derivative achieved low nanomolar inhibition of mycobacterial salicylate ligase (MbtA), crucial for siderophore biosynthesis in Mycobacterium tuberculosis, and demonstrated potent whole-cell activity (MIC = 2.3 µM) under iron-deficient conditions [1]. Simultaneously, high-throughput screening identified compound 20 as a potent inhibitor of Leishmania major and Plasmodium falciparum proliferation (EC₅₀ = 0.24 µM and 0.003 µM, respectively), highlighting the scaffold's potential against neglected tropical diseases [1].
The privileged scaffold status of 4-cinnolinol arises from its exceptional capacity to yield bioactive molecules across diverse therapeutic areas through strategic structural modifications. Its molecular architecture provides three key advantages:
Versatile Modification Sites: The 4-hydroxy group allows straightforward derivatization to ethers, esters, or amides, while positions 3, 6, 7, and 8 enable electrophilic substitution or metal-catalyzed cross-coupling. This facilitates extensive structure-activity relationship (SAR) exploration. For instance, 4-aminocinnoline-3-carboxamide derivatives (11, 12) demonstrated potent antibacterial activity against Gram-negative pathogens like V. cholerae and E. coli (MIC = 6.25–25 μg/mL), rivaling ciprofloxacin in potency. Incorporating heterocyclic appendages at the 4-position—such as thiophene (14), furan (15), pyrazole (16), imidazole (17), or piperazine (18)—further modulated biological specificity. Notably, halogen substitutions (Cl, Br) at positions 6 or 7 consistently enhanced antimicrobial and antifungal activities across these series [1] [8].
Bioisosteric Properties: 4-Cinnolinol serves as a strategic isostere for quinoline and isoquinoline scaffolds, often improving physicochemical or pharmacological profiles. This is exemplified by cinnoline-based chalcones (7) and pyrazolines (8), where the cinnoline core replaced conventional phenyl or heteroaryl rings, yielding compounds with superior insecticidal activity against Periplaneta americana compared to standards [1].
Synthetic Accessibility: Modern synthetic methodologies, particularly microwave-assisted reactions, have dramatically improved the efficiency of constructing complex cinnolinol derivatives. Techniques like the Gould-Jacobs reaction or transition-metal-catalyzed cyclizations enable rapid library generation. Microwave irradiation significantly accelerates key steps like cyclodehydration or heterocycle formation, reducing reaction times from hours/days to minutes while improving yields—critical for high-throughput medicinal chemistry programs [8].
Table 2: Impact of Structural Modifications on 4-Cinnolinol Bioactivity
Modification Site | Exemplary Group | Biological Outcome | Key Compound |
---|---|---|---|
4-OH → 4-NH-piperazine | 4-(p-Aminopiperazine) | Enhanced broad-spectrum antibacterial/antifungal activity (MIC 12.5-50 μg/mL) | 13 |
4-OH → 4-NH-heteroaryl | Thiophene, Furan, Pyrazole | Improved antifungal activity against C. albicans and A. niger; halogen sensitivity | 14, 15, 16 |
3-Substitution | Carboxamide | Potent antibacterial activity against Gram-negative pathogens (MIC 6.25 μg/mL) | 11, 12 |
6/7-Substitution | Chloro, Bromo, Methyl | Consistently boosted antimicrobial potency; influenced spectrum and cell penetration | 13, 14, 18 |
Fusion with Pyrazole | Pyrazole at 3-position | Dual antitubercular/antifungal activity; activity against resistant M. tuberculosis | 10 |
While sharing the benzannulated diazine structure, 4-cinnolinol exhibits distinct chemical, metabolic, and biological properties compared to its isomeric counterparts isoquinoline and quinoline. Understanding these differences is crucial for rational scaffold selection in drug design:
Table 3: Comparative Analysis of Quinoline, Isoquinoline, and 4-Cinnolinol Scaffolds
Property | Quinoline | Isoquinoline | 4-Cinnolinol |
---|---|---|---|
Core Structure | Benzo[b]pyridine | Benzo[c]pyridine | Benzo[d]pyridazin-4-ol |
Aromaticity | 10π-electron system | 10π-electron system | 10π-electron system |
Nitrogen Atoms (Basic) | 1 (moderately basic) | 1 (moderately basic) | 2 (weakly basic; N2 more basic) |
Key Metabolic Pathways | 5,6-Epoxidation → Dihydrodiols; N-oxidation; 2/3/8-OH | N-oxidation; 1/4/5-OH; minimal dihydrodiols | 4-OH conjugation; N-oxidation; benzylic oxidation |
Major Toxicity Concerns | Hepatocarcinogen (rodents); mutagenic | Low acute toxicity; some neurotoxic derivatives | Lower genotoxicity risk based on scaffold avoidance |
Dominant Therapeutic Areas | Antimalarials; Antibacterials | CNS agents; Vasodilators; Antitumor | Antibacterials; Antifungals; Antituberculars |
Representative Drugs/Natural Products | Chloroquine, Cinoxacin (derived), Quinolone antibiotics | Papaverine, Berberine, Morphine derivatives | Cinoxacin, Novel MbtA inhibitors |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7